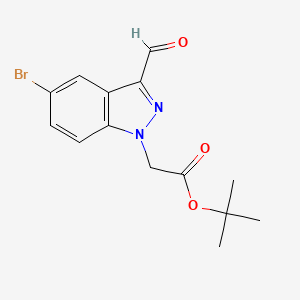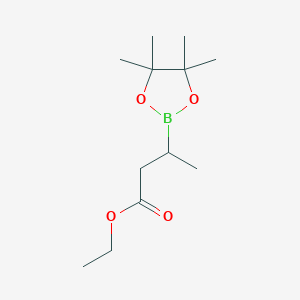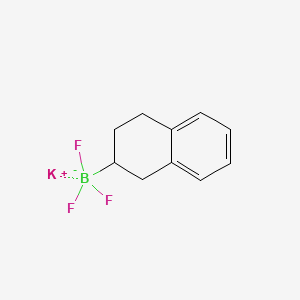
2-(2,2-Difluoroethyl)pent-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethyl)pent-4-ynoic acid is an organic compound with the molecular formula C7H8F2O2 It is characterized by the presence of a difluoroethyl group and a pent-4-ynoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)pent-4-ynoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pent-4-ynoic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethyl)pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethyl)pent-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethyl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentynoic acid: Similar in structure but lacks the difluoroethyl group.
2,2-Difluoropent-4-enoic acid: Contains a double bond instead of a triple bond in the alkyne group.
Pentenoic acids: Various isomers with different positions of the double bond
Uniqueness
2-(2,2-Difluoroethyl)pent-4-ynoic acid is unique due to the presence of both the difluoroethyl group and the alkyne moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H8F2O2 |
|---|---|
Molekulargewicht |
162.13 g/mol |
IUPAC-Name |
2-(2,2-difluoroethyl)pent-4-ynoic acid |
InChI |
InChI=1S/C7H8F2O2/c1-2-3-5(7(10)11)4-6(8)9/h1,5-6H,3-4H2,(H,10,11) |
InChI-Schlüssel |
CMCJXPNLNTVIER-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(CC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)



![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)



![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)


![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
